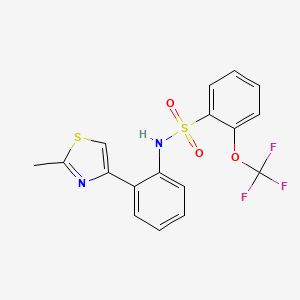

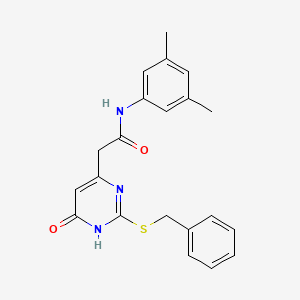

N-(2-(2-methylthiazol-4-yl)phenyl)-2-(trifluoromethoxy)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-methylthiazol-4-yl)phenyl)-2-(trifluoromethoxy)benzenesulfonamide, also known as MTT assay, is a widely used method for measuring cell viability and proliferation. This assay is based on the reduction of MTT to formazan by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells in the sample.

Scientific Research Applications

Inhibitors of Kynurenine 3-Hydroxylase

Research has shown that derivatives within this compound class, such as benzenesulfonamides, serve as potent inhibitors of kynurenine 3-hydroxylase. This enzyme plays a role in the kynurenine pathway, which is significant in neurodegenerative diseases. The inhibition of this enzyme can lead to increased levels of kynurenic acid in the brain, which has neuroprotective effects (S. Röver et al., 1997).

Antitumor Activity

Benzenesulfonamide derivatives have been synthesized and evaluated for their antitumor activity. Some derivatives exhibit remarkable activity and selectivity toward certain cancer cell lines, highlighting their potential as antitumor agents (J. Sławiński & Z. Brzozowski, 2006).

Apoptosis-Inducing Activity

A series of benzenesulfonamide derivatives have shown cytotoxic activity towards various human cancer cell lines. Some of these compounds induce apoptosis, a programmed cell death crucial for eliminating cancer cells, and have been found to increase the number of apoptotic cells in a dose-dependent manner (B. Żołnowska et al., 2016).

Carbonic Anhydrase Inhibition

Another application is the inhibition of carbonic anhydrase isoforms by benzenesulfonamide derivatives. These inhibitors are studied for their potential in treating conditions like glaucoma by lowering intraocular pressure and other diseases where the regulation of carbonic anhydrase activity is beneficial (A. Nocentini et al., 2016).

Selective COX-2 Inhibition

Compounds within this class have been evaluated for their selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. This selectivity makes them potential candidates for the development of anti-inflammatory drugs with reduced gastrointestinal side effects (Hiromasa Hashimoto et al., 2002).

properties

IUPAC Name |

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O3S2/c1-11-21-14(10-26-11)12-6-2-3-7-13(12)22-27(23,24)16-9-5-4-8-15(16)25-17(18,19)20/h2-10,22H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJSYLWGRVOHRDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

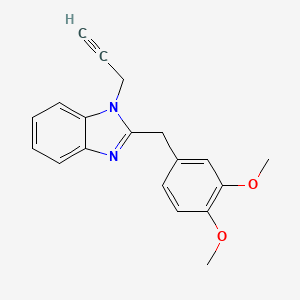

![1-(benzyloxy)-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2780489.png)

![2-[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2780499.png)

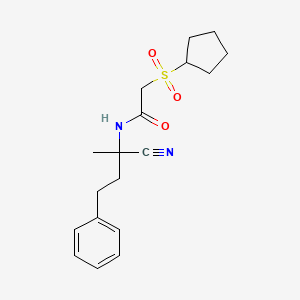

![Tert-butyl N-[(2,2-dimethylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2780501.png)

![4-[(4-Fluorosulfonyloxyphenoxy)methyl]-1-methylpyrazole](/img/structure/B2780502.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2780505.png)

![2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2780507.png)